N-allyl-N'-(4-chlorobenzoyl)thiourea
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11ClN2OS |
|---|---|
Molecular Weight |
254.74g/mol |
IUPAC Name |
4-chloro-N-(prop-2-enylcarbamothioyl)benzamide |
InChI |
InChI=1S/C11H11ClN2OS/c1-2-7-13-11(16)14-10(15)8-3-5-9(12)6-4-8/h2-6H,1,7H2,(H2,13,14,15,16) |
InChI Key |
UAYYDBBWPZDTFP-UHFFFAOYSA-N |
SMILES |
C=CCNC(=S)NC(=O)C1=CC=C(C=C1)Cl |
Canonical SMILES |
C=CCNC(=S)NC(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N Allyl N 4 Chlorobenzoyl Thiourea
Conventional Synthetic Approaches
Conventional methods for synthesizing N-allyl-N'-(4-chlorobenzoyl)thiourea primarily rely on well-established condensation reactions, often involving a two-step, one-pot procedure. These approaches are widely utilized due to their reliability and the accessibility of starting materials.
Schotten-Baumann Reaction and Related Nucleophilic Substitution Pathways
The Schotten-Baumann reaction and its modifications represent a cornerstone in the synthesis of amides and related compounds, including N-acylthioureas. wikipedia.orgbyjus.comorganic-chemistry.org This reaction typically involves the acylation of an amine with an acid chloride in the presence of a base to neutralize the hydrogen chloride byproduct. byjus.comorganic-chemistry.org In the context of this compound synthesis, a common pathway involves the initial reaction of 4-chlorobenzoyl chloride with a thiocyanate (B1210189) salt, such as ammonium (B1175870) or potassium thiocyanate, to form the reactive intermediate, 4-chlorobenzoyl isothiocyanate. mdpi.com This isothiocyanate is not usually isolated and is subsequently reacted in situ with allylamine. The nucleophilic addition of the amine to the central carbon of the isothiocyanate group leads to the formation of the desired this compound. mdpi.comresearchgate.net
Formation of the Isothiocyanate: 4-chlorobenzoyl chloride reacts with ammonium thiocyanate in a suitable solvent like acetone (B3395972).
Nucleophilic Addition: Allylamine is added to the reaction mixture, and its nitrogen atom attacks the electrophilic carbon of the isothiocyanate, yielding the final product. mdpi.comresearchgate.net
This method is advantageous as it allows for the construction of the N-acylthiourea backbone in a single reaction vessel, simplifying the synthetic procedure.
Optimization of Reaction Conditions: Solvent Effects, Temperature, and Reaction Time
The efficiency and yield of the synthesis of N-acylthioureas, including this compound, are significantly influenced by the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the duration of the reaction.
Solvent Effects: The choice of solvent is crucial for dissolving the reactants and facilitating the reaction. Anhydrous acetone is a commonly used solvent for the synthesis of N-acylthioureas as it effectively dissolves both the acyl chloride and the thiocyanate salt, and provides a suitable medium for the subsequent reaction with the amine. mdpi.com Tetrahydrofuran (THF) has also been employed as a solvent for similar reactions. rsc.org
Temperature: The reaction temperature plays a vital role in the rate of reaction and the formation of byproducts. The synthesis of N-acylthioureas is often carried out under reflux conditions to ensure a sufficient reaction rate. mdpi.comniscpr.res.in However, the optimal temperature can vary depending on the specific reactants and solvent used. For instance, in a study on the synthesis of 4-chlorobenzoylthiourea, different heating temperatures were investigated, with 110°C providing the highest yield.
Reaction Time: The duration of the reaction is another critical parameter that needs to be optimized to ensure the complete conversion of the starting materials to the desired product. Reaction times can range from a few hours to several hours, depending on the reactivity of the substrates and the temperature. niscpr.res.in For example, a study on the synthesis of 4-chlorobenzoylthiourea showed that a reaction time of 1 hour gave the highest yield compared to shorter or longer durations.
The following table summarizes the impact of different reaction conditions on the yield of related N-acylthiourea compounds:
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-chlorobenzoyl chloride | Thiourea (B124793) | Tetrahydrofuran | 90 | 1.5 | 28.99 |
| 4-chlorobenzoyl chloride | Thiourea | Tetrahydrofuran | 100 | 1.5 | 41.07 |
| 4-chlorobenzoyl chloride | Thiourea | Tetrahydrofuran | 110 | 1.5 | 48.79 |
| 4-chlorobenzoyl chloride | Thiourea | Tetrahydrofuran | 110 | 0.5 | 41.65 |
| 4-chlorobenzoyl chloride | Thiourea | Tetrahydrofuran | 110 | 1 | 50.84 |
| 2-((4-methoxyphenoxy)methyl)benzoyl chloride | Ammonium thiocyanate & Heterocyclic amine | Acetone | Reflux | 3 | 41-76 |
| Aroyl chloride | Ammonium thiocyanate & Amino acid | Acetone | Reflux | 6 | Modest to Good |
Green Chemistry Strategies for Thiourea Derivative Synthesis
In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods. Green chemistry principles are being increasingly applied to the synthesis of thiourea derivatives to minimize the use of hazardous solvents and reagents, reduce energy consumption, and improve atom economy.
Solvent-Free and Catalyst-Free Synthesis Protocols
Solvent-free synthesis, often facilitated by mechanical grinding or microwave irradiation, presents a significant green advantage by eliminating the need for volatile and often toxic organic solvents. rsc.orgcu.edu.eg
Mechanochemical Grinding: This technique involves the grinding of solid reactants together in a mortar and pestle or a ball mill. The mechanical energy input can initiate and drive the reaction to completion without the need for a solvent. This method is noted for its simplicity, efficiency, and reduced environmental impact. rsc.org For the synthesis of N-substituted amines, a neat mechanochemical grinding procedure has been shown to be highly efficient, with short reaction times at room temperature and excellent yields without the need for column chromatography. rsc.org
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.govrsc.org In the synthesis of N-acylthioureas and their derivatives, microwave-assisted methods have been successfully employed. rsc.orgnih.gov For example, the synthesis of 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide from 2-benzamidobenzoyl chloride and thiourea was achieved in just 4 minutes under microwave irradiation, a significant improvement over conventional heating. rsc.org
Aqueous Medium Reaction Systems
The use of water as a solvent in organic synthesis is highly desirable from a green chemistry perspective due to its abundance, non-toxicity, and non-flammability. While many organic reactions are not compatible with water, methodologies have been developed for the synthesis of thiourea derivatives in aqueous media.
A patented green synthesis method describes a one-step synthesis of thiourea derivatives using water as the solvent. google.com This process involves the reaction of phenoxysulfonyl chloride or its substituted derivatives with a primary amine in water at temperatures ranging from 65-100°C for 1-30 hours. google.com This approach offers several advantages, including the use of readily available and low-toxicity raw materials, mild reaction conditions, and convenient separation and purification of the product. google.com Another study reported a concise synthesis of substituted thiourea derivatives in an aqueous medium. nih.gov Furthermore, a continuous-flow synthesis of thioureas has been enabled by the use of an aqueous polysulfide solution. nih.gov
Utilization of Environmentally Benign Solvents (e.g., Cyrene)
The replacement of conventional, petroleum-derived solvents with greener alternatives is a key goal of sustainable chemistry. Cyrene (dihydrolevoglucosenone) is a bio-based solvent derived from cellulose (B213188) that has garnered significant attention as a green alternative to dipolar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). nih.govmdpi.comresearchgate.net
Derivatization and Analog Synthesis from this compound
The scaffold of this compound serves as a versatile platform for extensive chemical modifications. The presence of multiple reactive sites—the N-allyl group, the N'-(4-chlorobenzoyl) unit, and the thiourea backbone—allows for a wide range of derivatization strategies. These modifications are pursued to explore structure-activity relationships, modulate physicochemical properties, and generate novel compounds with unique biological or material science applications. Research efforts have primarily focused on alterations of the allyl and benzoyl moieties, as well as the use of the entire molecule as a precursor for complex heterocyclic systems.
Modifications on the N-Allyl Moiety
The allyl group in this compound is a key site for chemical transformation, primarily through reactions involving the terminal double bond. These modifications often lead to the formation of new heterocyclic rings, significantly altering the molecule's structural and electronic properties.
One of the most prominent transformations is the electrophilic or radical-mediated intramolecular cyclization. This reaction typically involves the sulfur atom of the thiourea group acting as an internal nucleophile, attacking the activated allyl double bond. For instance, the halocyclization of N-allyl thiourea derivatives using an electrophilic halogen source leads to the formation of substituted thiazoline (B8809763) rings. researchgate.net This process is an efficient method for creating five-membered heterocyclic systems appended to the core structure. researchgate.net
Studies on related N-allylthioureas have demonstrated that intramolecular heterocyclization can yield various heterocyclic structures, such as 1,3-thiazoline and 1,3-thiazin-4-one derivatives. osi.lv The course of the reaction is dependent on the specific reagents and conditions employed. For example, the reaction of N-allylthioureas can be directed to form five-membered thiazoline rings or six-membered thiazinone rings. osi.lv
Furthermore, the allyl group can undergo other classical alkene reactions. While specific examples for this compound are not extensively documented in isolation, general reactions applicable to the N-allyl moiety include oxidation to form diols or epoxides, and reduction to the corresponding N-propyl group. Another advanced modification involves a nih.gov-sigmatropic rearrangement. In syntheses catalyzed by ruthenium(II) complexes, if an allyl group is part of a thioether precursor, a nih.gov-sigmatropic rearrangement can occur, leading to the formation of N-allyl-N-(thio)amides as the final products. nih.gov
Table 1: Examples of Reactions Involving the N-Allyl Moiety
| Reaction Type | Reagents/Conditions | Product Type | Reference |
| Electrophilic Halocyclization | Electrophilic Halogen Source (e.g., I₂) | Thiazoline Derivatives | researchgate.net |
| Intramolecular Cyclization | Varies | 1,3-Thiazoline or 1,3-Thiazin-4-one Derivatives | osi.lv |
| Oxidation | Oxidizing agents (e.g., H₂O₂, KMnO₄) | Sulfoxides, Sulfones | |
| Reduction | Reducing agents (e.g., LiAlH₄, NaBH₄) | Thiols, Amines | |
| nih.gov-Sigmatropic Rearrangement | Ru(II) Catalyst | N-allyl-N-(thio)amides | nih.gov |
Substituent Effects on the N'-(4-chlorobenzoyl) Moiety
Modification of the N'-(4-chlorobenzoyl) moiety involves altering the substituents on the phenyl ring. The nature and position of these substituents can profoundly influence the molecule's electronic properties, conformation, and intermolecular interactions, which in turn affects its biological activity and physical characteristics.
Systematic studies on N-acylthioureas have explored the impact of various substituents on their biological profiles. A series of benzoylthiourea (B1224501) derivatives featuring one or more fluorine atoms or a trifluoromethyl group have been synthesized and tested for antimicrobial activity. nih.gov The findings indicated that the specific substitution pattern was critical; compounds with a single fluorine atom on the phenyl ring showed the best antibacterial effects, while those with three fluorine atoms had the most potent antifungal activity. nih.gov This highlights the sensitive dependence of biological function on the electronic and steric properties of the substituents.
The position of the substituent is also crucial. In some series of biologically active thioureas, a trifluoromethyl group in the para position was found to be most favorable for antibiofilm activity. nih.gov These structure-activity relationship (SAR) studies are vital for the rational design of new analogs with enhanced potency or selectivity.
Table 2: Influence of Substituents on Benzoylthiourea Properties
| Substituent Type | Position | Observed Effect | Reference |
| Single Fluorine Atom | Phenyl Ring | Enhanced antibacterial activity | nih.gov |
| Three Fluorine Atoms | Phenyl Ring | Enhanced antifungal activity | nih.gov |
| Trifluoromethyl Group | para-position | Favorable for antibiofilm activity | nih.gov |
| 2-Methyl | Benzoyl Ring | Studied for structural and hydrogen bonding behavior | researchgate.net |
| 4-Fluoro | Benzoyl Ring | Studied for structural and hydrogen bonding behavior | researchgate.net |
Incorporation into Heterocyclic Architectures
This compound is an excellent precursor for the synthesis of more complex heterocyclic compounds. The intrinsic reactivity of the thiourea and allyl functionalities allows for a variety of cyclization reactions, leading to diverse ring systems. These transformations are of great interest as they can generate novel chemical entities with potential applications in medicinal chemistry and materials science.
The most direct route to heterocyclic synthesis from this compound involves intramolecular cyclization. As mentioned previously, the reaction between the sulfur atom and the allyl group is a powerful tool for constructing five- and six-membered sulfur- and nitrogen-containing heterocycles. Research has established convenient protocols for the electrophilic cyclization of N-allyl thiourea derivatives, which produce thiazoline derivatives in high yields. researchgate.net These reactions are often operationally simple and utilize readily available reagents. researchgate.net
Similarly, studies on the intramolecular cyclization of related N-allyl-N'-(2-oxo-1,2-dihydropyridin-3-yl)thiourea have shown that these molecules readily transform into 1,3-thiazoline derivatives. osi.lv This type of reaction underscores the general utility of the N-allylthiourea framework as a synthon for building fused or substituted heterocyclic systems.
Beyond direct intramolecular cyclization, the thiourea moiety itself can be used to construct heterocycles through reactions with bifunctional reagents. Thiourea derivatives are well-known building blocks in heterocyclic synthesis. For example, they can react with α-haloketones in Hantzsch-type syntheses to form thiazoles, or with α,β-unsaturated carbonyl compounds to yield pyrimidine (B1678525) thiones. While specific examples starting directly from this compound are part of broader synthetic explorations, the fundamental reactivity patterns of acylthioureas suggest their suitability for such transformations. journalagent.comacs.org The condensation of 1,3-diketones with thiourea, for example, is a classic method for preparing pyrimidine derivatives. journalagent.com
Table 3: Heterocyclic Systems Derived from Acyl and Allyl Thioureas
| Starting Moiety | Reaction Type | Resulting Heterocycle | Reference |
| N-Allyl Thiourea | Electrophilic Intramolecular Cyclization | Thiazoline | researchgate.net |
| N-Allyl Thiourea | Intramolecular Cyclization | 1,3-Thiazoline / 1,3-Thiazin-4-one | osi.lv |
| Acylthiourea Precursor | Condensation with 1,3-Diketone | Pyrimidine | journalagent.com |
| Benzoyl Isothiocyanate | Reaction with various nucleophiles | Various Heterocycles | acs.org |
Advanced Spectroscopic and Structural Elucidation of N Allyl N 4 Chlorobenzoyl Thiourea
Vibrational Spectroscopy Investigations
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the functional groups and understanding the molecular vibrations within a compound. For N-allyl-N'-(4-chlorobenzoyl)thiourea, these methods provide key insights into the thiourea (B124793) core, the allyl substituent, and the 4-chlorobenzoyl moiety.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Characterization
The FTIR spectrum of this compound is characterized by a series of absorption bands that correspond to the specific vibrational modes of its constituent functional groups. Analysis of related acylthiourea compounds allows for the assignment of these characteristic frequencies. researchgate.netresearchgate.net
The N-H stretching vibrations of the thiourea moiety are typically observed as distinct bands in the region of 3000-3300 cm⁻¹. ijarbs.com The carbonyl group (C=O) from the 4-chlorobenzoyl portion of the molecule presents a strong, sharp absorption band, generally found in the range of 1640-1690 cm⁻¹. researchgate.net The thiocarbonyl (C=S) stretching vibration, a key marker for the thiourea group, is expected to appear around 820-830 cm⁻¹ and 1080 cm⁻¹. ijarbs.comresearchgate.net
Vibrations associated with the allyl group include the C=C stretch near 1640 cm⁻¹ and the C-H stretches of the vinyl group above 3000 cm⁻¹. The aromatic ring of the 4-chlorobenzoyl group will show C-H stretching vibrations also above 3000 cm⁻¹ and characteristic C=C stretching bands within the 1450-1600 cm⁻¹ range. The C-N stretching vibrations of the thiourea backbone contribute to bands in the 1300 cm⁻¹ region. researchgate.net
Table 1: Predicted FTIR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |
| 3000-3300 | N-H | Stretching |
| >3000 | Aromatic & Vinyl C-H | Stretching |
| 1640-1690 | C=O (Amide I) | Stretching |
| ~1640 | C=C (Allyl) | Stretching |
| 1450-1600 | C=C (Aromatic) | Stretching |
| ~1300 | C-N | Stretching |
| 820-1080 | C=S | Stretching |
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. For this compound, a joint analysis of both Raman and FTIR spectra is beneficial for a comprehensive vibrational assignment. researchgate.net The C=S stretching vibration, which can be weak or coupled in FTIR, often yields a more distinct signal in the Raman spectrum. Similarly, the C=C vibrations of the allyl group and the aromatic ring are typically strong and well-defined in Raman spectroscopy. Analysis of allylthiourea (B1665245) shows characteristic FT-Raman signals that would be expected to be present in the target molecule's spectrum. nih.gov This technique is especially valuable for studying the effects of substitution on the molecular framework and for analyzing the low-frequency skeletal vibrations of the entire molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule. Through 1D (¹H, ¹³C) and 2D techniques, the connectivity and spatial relationships of atoms can be definitively established.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of this compound would display several distinct signals corresponding to the chemically non-equivalent protons in the molecule.
N-H Protons: Two broad singlets are expected for the two N-H protons, likely in the downfield region around δ 10.8-11.7 ppm, as seen in similar structures. ijarbs.com Their exact chemical shift can be influenced by solvent and concentration.
Aromatic Protons: The 4-chlorobenzoyl group features a para-substituted benzene (B151609) ring, which will give rise to two sets of doublets, integrating to two protons each. Based on related structures like 4-chlorobenzonitrile, these are expected in the aromatic region of δ 7.4-7.6 ppm. chemicalbook.com
Allyl Protons: The allyl group (-CH₂-CH=CH₂) produces a characteristic set of signals. ijarbs.com The proton on the central carbon (-CH=) would appear as a multiplet around δ 5.9 ppm. The terminal vinyl protons (=CH₂) would show as two distinct signals around δ 5.2 ppm, due to their different geometric relationships (cis/trans) to the rest of the chain. The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen would be observed as a multiplet around δ 4.2 ppm. ijarbs.com
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |
| ~11.6 | s (broad) | 1H | N¹-H |
| ~10.8 | s (broad) | 1H | N²-H |
| ~7.5-7.6 | d | 2H | Aromatic H (ortho to C=O) |
| ~7.4-7.5 | d | 2H | Aromatic H (ortho to Cl) |
| ~5.9 | m | 1H | -CH=CH₂ |
| ~5.2 | m | 2H | -CH=CH₂ |
| ~4.2 | m | 2H | -CH₂-NH |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum provides one signal for each unique carbon atom in the molecule.
Carbonyl and Thiocarbonyl Carbons: The most downfield signals correspond to the thiocarbonyl (C=S) and carbonyl (C=O) carbons. The C=S carbon is typically found around δ 180-182 ppm. chemicalbook.com The C=O carbon of the benzoyl group is expected in the range of δ 165-170 ppm.
Aromatic Carbons: The 4-chlorobenzoyl ring will show four distinct signals: the carbon attached to the carbonyl group, the carbon bearing the chlorine atom, the two carbons ortho to the carbonyl, and the two carbons ortho to the chlorine. These signals typically appear between δ 128-138 ppm.
Allyl Carbons: The three carbons of the allyl group will also be distinct. The central carbon of the double bond (-CH=) is expected around δ 133-134 ppm, while the terminal vinyl carbon (=CH₂) will be around δ 117-118 ppm. The methylene carbon (-CH₂-) attached to the nitrogen will appear further upfield, around δ 48-49 ppm. nih.govchemicalbook.com
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~181 | C=S |
| ~168 | C=O |
| ~138 | Aromatic C-Cl |
| ~133 | -CH=CH₂ |
| ~132 | Aromatic C-C=O |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~117 | -CH=CH₂ |
| ~48 | -CH₂-NH |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments
While 1D NMR suggests the structure, 2D NMR experiments are used to confirm the atomic connectivity unequivocally. sdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show strong cross-peaks between the coupled protons within the allyl group, confirming the -CH₂-CH=CH₂ spin system. It would also show correlations between the ortho and meta protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). youtube.com This technique would be used to definitively assign each carbon signal in the ¹³C spectrum to its corresponding proton signal from the ¹H spectrum. For example, it would link the allyl proton signals at δ 5.9, 5.2, and 4.2 ppm to their respective carbon signals at δ ~133, ~117, and ~48 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it shows correlations between protons and carbons over two to three bonds (²JHC, ³JHC). youtube.com This allows for the assembly of the molecular fragments. Key HMBC correlations for this compound would include:
A correlation from the methylene protons of the allyl group (-CH₂-) to the thiocarbonyl carbon (C=S), confirming the point of attachment.
Correlations from the aromatic protons ortho to the carbonyl group to the carbonyl carbon (C=O), linking the ring to the acyl group.
Correlations from the N-H protons to the C=O and C=S carbons, establishing the core thiourea linkage.
These combined spectroscopic techniques provide a comprehensive and unambiguous structural determination of this compound.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight of a compound and for deducing its structure through the analysis of fragmentation patterns. For this compound (Molecular Formula: C₁₁H₁₁ClN₂OS), the expected molecular weight can be calculated based on its atomic composition.
However, a detailed experimental mass spectrum and a specific fragmentation pattern analysis for this compound have not been reported in the surveyed scientific literature. Typically, for related acylthiourea compounds, fragmentation would be expected to occur at the labile N-C and C-C bonds of the thiourea backbone and the acyl group. Common fragmentation pathways for similar structures involve the cleavage of the allyl group, the chlorobenzoyl moiety, and fragmentations around the thiourea core. For instance, studies on other allyl-thiourea derivatives show characteristic losses of the allyl group (C₃H₅) and fragments corresponding to the isothiocyanate and amine precursors ijarbs.com. Without experimental data, a definitive fragmentation table cannot be constructed.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination
Single-crystal X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. Despite extensive searches, a published crystal structure for this compound could not be located. The following subsections describe the type of information that would be derived from such a study, based on analyses of closely related compounds.
A crystallographic study would define the crystal system (e.g., monoclinic, orthorhombic) and the space group (e.g., P2₁/c, Pbca) of this compound. This fundamental data describes the symmetry of the unit cell and the arrangement of molecules within it. For example, similar compounds like N-(4-chloro)benzoyl-N′-(4-tolyl)thiourea and 1-(4-Chlorophenyl)-3-(4-methylbenzoyl)thiourea have been found to crystallize in the monoclinic system with the space group P2₁/n or P2₁/c researchgate.netresearchgate.net. However, without experimental determination, the crystal system and space group for the title compound remain unconfirmed.
Hydrogen bonds play a crucial role in the molecular conformation and crystal packing of N-acylthioureas. A crystallographic analysis would identify and characterize these interactions. Typically, N-acylthiourea derivatives exhibit a strong intramolecular hydrogen bond between the carbonyl oxygen (O) and the N-H proton adjacent to the acyl group, forming a stable six-membered pseudo-ring researchgate.netresearchgate.net.
Intermolecular hydrogen bonds, such as those between the thione sulfur (S) and N-H protons of neighboring molecules, are also common and dictate the formation of dimers or extended chain and sheet structures in the solid state nih.gov. A detailed analysis would provide specific donor-acceptor distances and angles for these interactions in this compound, but this information is not available without an experimentally determined crystal structure.
Coordination Chemistry of N Allyl N 4 Chlorobenzoyl Thiourea As a Ligand
Ligand Design Principles and Donor Atom Properties
Based on the established chemistry of analogous N-acylthiourea compounds, N-allyl-N'-(4-chlorobenzoyl)thiourea is predicted to be a versatile ligand.
Chelation Capabilities through Sulfur (S) and Oxygen (O) Atoms
The fundamental structural motif of N-acylthioureas features a soft donor atom in the thiocarbonyl sulfur (S) and a hard donor atom in the carbonyl oxygen (O). This arrangement allows for the formation of a stable six-membered chelate ring upon coordination to a metal center. nih.gov The delocalization of electron density across the O=C-N-C=S backbone influences the donor properties of both the oxygen and sulfur atoms. It is this bidentate, chelating ability that makes N-acylthioureas effective ligands for a wide range of metal ions.
Monoanionic and Neutral Coordination Modes
N-acylthiourea derivatives can coordinate to metal ions in at least two distinct modes. In its neutral form, the ligand can act as a monodentate donor, typically through the more nucleophilic sulfur atom. More commonly, the ligand undergoes deprotonation of the N-H proton situated between the carbonyl and thiocarbonyl groups. This creates a monoanionic ligand that coordinates in a bidentate fashion through the oxygen and sulfur atoms, forming a stable [M(O,S)] chelate. nih.gov This mode of coordination is prevalent in the formation of neutral complexes with divalent metal ions, often resulting in complexes with a 1:2 metal-to-ligand stoichiometry.
Synthesis and Spectroscopic Characterization of Metal Complexes
Formation of Complexes with Transition Metal Ions
Research on analogous N-acyl-N'-substituted thioureas has demonstrated the successful synthesis of complexes with metals such as Ni(II), Cu(II), Pd(II), and Pt(II). nih.govnih.gov For instance, complexes of N,N-disubstituted-4-chlorobenzoyl thiourea (B124793) with Pt(II) have been characterized, yielding square-planar geometries. nih.gov Similarly, Pd(II) and Pt(II) have been shown to form mononuclear π-coordination compounds with other N-allylthiourea derivatives. nih.gov The general synthetic route involves the reaction of the thiourea ligand with a metal salt (e.g., acetate (B1210297) or chloride) in an appropriate solvent like ethanol (B145695) or methanol. Based on these precedents, it is highly probable that this compound would form stable complexes with these metals, as well as with others listed such as Co(III), Ru(III), Fe(III), Cd(II), Ag(I), Au(I), and Zn(II). However, specific experimental reports confirming the synthesis and characterization of these complexes are absent from the reviewed literature. The coordination chemistry of Rhenium (Re) and Technetium (Tc) with thiourea itself is established, but not with this specific complex derivative.
Magnetic Susceptibility Measurements of Paramagnetic Complexes
Magnetic susceptibility measurements are a crucial tool for determining the electronic structure and stereochemistry of complexes with paramagnetic metal centers, such as Ni(II) in an octahedral environment or Cu(II). For example, studies on related Ni(II) complexes with other thiourea derivatives have used magnetic moment data to confirm geometries. nih.govresearchgate.net A typical high-spin octahedral Ni(II) complex would be expected to exhibit a magnetic moment in the range of 2.9–3.4 B.M., while a square-planar, diamagnetic Ni(II) complex would have a magnetic moment of zero. For Cu(II) complexes, a magnetic moment of approximately 1.9–2.2 B.M. is typical for a single unpaired electron, consistent with tetrahedral or distorted octahedral geometries. nih.gov Without specific complexes of this compound being synthesized and analyzed, no experimental magnetic data can be presented.
UV-Visible Spectroscopy for Electronic Transitions and Geometry Inference
Electronic spectroscopy (UV-Vis) provides valuable information about the electronic transitions within a complex, which can be used to infer its geometry. The spectra of thiourea ligands typically show intense bands in the UV region corresponding to π→π* and n→π* transitions within the molecule. Upon coordination to a metal, these bands may shift, and new bands in the visible region, corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions, often appear. nih.govrjwave.orgechemcom.com
For example, Cu(II) complexes with similar thiourea ligands exhibit a broad d-d transition band in the 700-1400 nm range and an S→Cu(II) LMCT band around 400-420 nm. nih.gov The position and shape of the d-d bands are indicative of the coordination geometry around the metal ion. Octahedral Ni(II) complexes typically show three distinct d-d transition bands. nih.gov For Pd(II) and Pt(II) square-planar complexes, d-d transitions are also expected, though they can sometimes be obscured by intense charge-transfer bands. nih.gov Although these are established principles, the absence of specific UV-Vis data for this compound complexes precludes any detailed analysis of their electronic structure or geometry.
A summary of expected spectroscopic features based on analogous compounds is presented in the table below.
Table 1: Predicted Spectroscopic Data for Metal Complexes of this compound (Based on Analogous Compounds)
| Metal Ion | Expected Geometry | Predicted Magnetic Moment (B.M.) | Predicted Key UV-Vis Bands (nm) |
|---|---|---|---|
| Ni(II) | Octahedral | ~2.9 - 3.4 | Three d-d transitions |
| Ni(II) | Square-Planar | 0 (Diamagnetic) | d-d transitions, often obscured |
| Cu(II) | Distorted Octahedral/Tetrahedral | ~1.9 - 2.2 | Broad d-d band, S→Cu LMCT (~400-420) |
| Pd(II) | Square-Planar | 0 (Diamagnetic) | d-d transitions, LMCT |
This table is predictive and not based on experimental data for the specific compound.
Elucidation of Coordination Geometries and Modes
The coordination behavior of this compound is largely dictated by the nature of the metal ion, the reaction conditions, and the steric and electronic effects of its constituent groups: the allyl and the 4-chlorobenzoyl moieties. The interplay of these factors leads to diverse coordination modes and geometries.
Monodentate (κS) vs. Bidentate (κ²S,O) Coordination
N-acylthiourea derivatives, including this compound, can coordinate to metal ions in two primary modes: as a monodentate ligand or a bidentate chelating agent.
Monodentate (κS) Coordination: In this mode, the ligand coordinates to the metal center exclusively through the sulfur atom of the thiocarbonyl group (C=S). This type of coordination is observed in several complexes, particularly with soft metal ions that have a higher affinity for sulfur. For instance, in some copper(I) complexes, the thiourea ligand binds in a monodentate fashion through the sulfur atom. nih.gov Spectroscopic evidence, such as the shifting of the C=S stretching frequency in FT-IR spectra upon complexation, can indicate metal-sulfur bond formation. utm.my
Bidentate (κ²S,O) Coordination: More commonly, N-acylthioureas act as bidentate ligands, coordinating to the metal ion through both the thiocarbonyl sulfur atom and the carbonyl oxygen atom of the acyl group. This chelation forms a stable six-membered ring, a favorable arrangement in coordination chemistry. researchgate.net This mode of coordination is prevalent in complexes with transition metals like nickel(II), copper(II), palladium(II), and platinum(II). nih.govresearchgate.netsemanticscholar.org The deprotonation of the N-H proton adjacent to the acyl group often facilitates the formation of these neutral complexes. researchgate.net X-ray crystallographic studies of related N,N-disubstituted-N'-(4-chlorobenzoyl)thiourea complexes have definitively shown this O,S-bidentate coordination. nih.gov
The presence of the allyl group can also introduce the possibility of π-complexation involving the C=C double bond, as seen in some N-allylthiourea complexes with palladium(II), where coordination occurs through both the sulfur atom and the allyl group's double bond.
Table 1: Coordination Modes of N-acylthiourea Ligands
| Coordination Mode | Donating Atoms | Common Metal Ions |
| Monodentate | Sulfur (κS) | Cu(I), Ag(I), Au(I) |
| Bidentate | Sulfur, Oxygen (κ²S,O) | Ni(II), Cu(II), Pd(II), Pt(II) |
| Bidentate | Sulfur, Allyl π-system | Pd(II) |
Mononuclear and Multinuclear Complex Architectures
The interaction of this compound with metal ions can result in the formation of both simple mononuclear complexes and more complex multinuclear structures.
Mononuclear Complexes: The most common architecture involves a single metal center coordinated by one or more thiourea ligands. In many instances, two deprotonated bidentate thiourea ligands coordinate to a single metal ion, forming a neutral complex with the general formula [M(L)₂], where L represents the this compound ligand. researchgate.net Examples of such mononuclear complexes are prevalent for Ni(II) and Cu(II). semanticscholar.orgrsc.org
Multinuclear Complexes: While less common for this specific ligand, related thiourea derivatives have been shown to form multinuclear complexes. Bridging ligands, such as halides, can link two or more metal centers, each coordinated by a thiourea ligand. For example, dimeric structures with bridging chloride or bromide ions have been observed in copper complexes with other thiosemicarbazones. nih.gov In some platinum complexes of thiourea derivatives, dimeric structures with chloride bridges have also been proposed. asianpubs.org
Common Geometries: Square Planar, Tetrahedral, and Octahedral
The coordination number and the electronic configuration of the central metal ion are key determinants of the resulting complex's geometry. For metal complexes of this compound and its analogues, several common geometries are observed.
Square Planar: This geometry is particularly common for d⁸ metal ions such as Ni(II), Pd(II), and Pt(II). In these complexes, the metal center is typically coordinated by two bidentate (κ²S,O) N-acylthiourea ligands, resulting in a square planar arrangement of the two sulfur and two oxygen atoms around the metal. nih.govsemanticscholar.orgrsc.org Crystal structures of platinum(II) and palladium(II) complexes with N,N-disubstituted-N'-(4-chlorobenzoyl)thiourea ligands confirm this geometry, often with the sulfur and oxygen atoms in a cis configuration. nih.gov
Tetrahedral: Tetrahedral geometry is often found in complexes of d¹⁰ metal ions like Zn(II) and Cu(I). rsc.org For instance, copper(I) complexes with aroylthiourea ligands have been shown to exhibit a tetrahedral geometry where three sulfur atoms from three separate ligands and a bromide ion coordinate to the copper center. nih.gov
Octahedral: Octahedral geometry is typically observed for metal ions that favor a coordination number of six. For example, complexes of the general formula [M(L)₂Cl₂], where M is Mn(II), Co(II), or Ni(II), and L is a monodentate thiourea ligand, are known to adopt an octahedral geometry. nih.gov
Table 2: Common Geometries of N-acylthiourea Metal Complexes
| Geometry | Common Metal Ions | Typical Formula |
| Square Planar | Ni(II), Pd(II), Pt(II) | [M(L)₂] |
| Tetrahedral | Cu(I), Zn(II) | [M(L)₃X], [M(L)₂] |
| Octahedral | Mn(II), Co(II), Ni(II) | [M(L)₂X₂] |
Thermal Decomposition Studies of Metal Complexes of this compound Derivatives
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are valuable techniques for investigating the thermal stability and decomposition pathways of metal complexes. While specific thermal analysis data for this compound complexes are not widely reported, studies on closely related N,N-dialkyl-N'-(4-chlorobenzoyl)thiourea complexes provide significant insights.
The thermal decomposition of these complexes typically occurs in multiple steps. For a nickel(II) complex of N'-(4-chlorobenzoyl)-N,N-di-n-butylthiourea, the decomposition proceeds in distinct stages, with the final residue being a metal sulfide (B99878). researchgate.net The stability of the complexes is influenced by the nature of the metal ion and the ligand structure.
In a study of Ni(II) and Zn(II) complexes of a similar N-(p-chlorophenyl)-N'-benzoyl thiourea, thermogravimetric analysis revealed the decomposition patterns and the final products. researchgate.net The thermal stability of metal-pyridine complexes has been shown to be influenced by factors such as the strength of the metal-ligand bond. Generally, the decomposition process involves the initial loss of any solvent molecules, followed by the fragmentation of the organic ligand, and finally, the formation of a stable metal oxide or sulfide at higher temperatures.
Table 3: Illustrative Thermal Decomposition Data for a Related Ni(II) Thiourea Complex
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Evolved Fragments (Hypothetical) |
| 1 | 228-339 | 75.7 | Di-n-butylbenzamide |
| 2 | 339-1000 | 12.7 | Further ligand fragmentation |
| Final Residue | >1000 | - | Ni₃S₂ |
Data is illustrative and based on a related N,N-di-n-butyl-N'-(4-chlorobenzoyl)thiourea nickel(II) complex.
Investigations into Biological Activities and Structure Activity Relationships Sar
Antimicrobial Activities
Thiourea (B124793) derivatives are recognized for their wide range of biological activities, including antibacterial, antifungal, and antiviral properties. nih.gov The presence of the C=S, C=O, and NH groups, which can be easily protonated, allows for interaction with bacterial membrane components, contributing to their antimicrobial effects. nih.gov The mechanism of action for thiourea analogs is often attributed to the inhibition of key enzymes such as DNA gyrase and topoisomerase IV. nih.govnih.gov
Antibacterial Efficacy
The antibacterial potential of N-allyl-N'-(4-chlorobenzoyl)thiourea and its analogs has been evaluated against a variety of bacterial strains. The inclusion of a chlorine atom on the phenyl group of thiourea derivatives has been noted to contribute to good antibacterial activity. nih.gov
Specifically, against Methicillin-resistant Staphylococcus aureus (MRSA), this compound showed a Minimum Inhibitory Concentration (MIC) of 1000 µg/mL. nih.gov Although this indicates weak activity, it was the most effective among the tested analogs. nih.gov In the same study, the compound did not show any inhibition against Salmonella typhi, Escherichia coli, and Pseudomonas aeruginosa at the highest tested concentration of 1000 µg/mL. nih.gov
Research on other related thiourea derivatives provides further context. For instance, certain 4-chlorobenzoylthiourea derivatives have demonstrated weak to strong antibacterial activity against Staphylococcus aureus and Escherichia coli. nih.govresearchgate.net In some cases, S. aureus has been found to be the most susceptible bacterium to this class of compounds. nih.govresearchgate.net Furthermore, other thiourea derivatives have shown potent activity against Enterococcus faecalis and MRSA strains, with MIC values ranging from 2–16 µg/mL. nih.govmdpi.com Naphthalimide–thiourea derivatives have also exhibited significant antibacterial action against S. aureus, multidrug-resistant S. aureus (including VRSA), E. coli, and K. pneumoniae. nih.gov Additionally, some thiourea derivatives have been reported to possess antimycobacterial activity against Mycobacterium tuberculosis (MTB). nih.govresearchgate.net
Table 1: Antibacterial Efficacy of this compound
| Bacterium | Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | MRSA | 1000 | nih.gov |
| Salmonella typhi | - | >1000 | nih.gov |
| Escherichia coli | - | >1000 | nih.gov |
| Pseudomonas aeruginosa | - | >1000 | nih.gov |
Antifungal Activities
The thiourea pharmacophore is known to be associated with antifungal properties. nih.gov While specific data on the antifungal activity of this compound is limited, studies on related compounds suggest potential efficacy. For instance, certain thioureide derivatives of 2-(4-chlorophenoxymethyl)-benzoic acid have demonstrated antifungal activity against Candida species, with MIC values ranging from 32 to 256 µg/mL. nih.gov Other research has highlighted the potent antifungal activity of 5-arylamino-4,7-dioxobenzo[b]thiophenes against both Candida and Aspergillus species. nih.gov The development of novel antifungal agents is crucial due to the rise of invasive fungal infections and increasing drug resistance. nih.gov
Antiviral Activities (e.g., anti-HIV)
Antiprotozoal Activities
Investigations into the therapeutic applications of thiourea derivatives have extended to their effects on protozoan parasites.
Anti-leishmanial Potential
Leishmaniasis, a disease caused by Leishmania protozoa, is a significant health concern in many parts of the world. Thiourea derivatives have emerged as a promising class of compounds for the development of new anti-leishmanial drugs. nih.govresearchgate.net
While direct studies on the efficacy of this compound against various Leishmania species are not extensively documented, research on related compounds provides valuable insights. Studies have shown that N,N'-disubstituted thioureas can be active against Leishmania amazonensis, with some derivatives exhibiting low cytotoxicity. nih.gov The anti-leishmanial activity of thiourea derivatives has also been reported against Leishmania major, Leishmania tropica, and Leishmania donovani. nih.govmdpi.comnih.govmdpi.com For instance, some thiourea derivatives have demonstrated significant in vitro potency against promastigotes of L. major, L. tropica, and L. donovani at submicromolar concentrations. nih.gov
Antimalarial Studies
Malaria, caused by Plasmodium parasites, remains a major global health challenge. The search for novel antimalarial agents has led to the exploration of various chemical scaffolds, including thiourea derivatives. mdpi.com Some studies have indicated that thiourea derivatives possess activity against Plasmodium falciparum. researchgate.net However, specific research detailing the antimalarial activity of this compound is not currently available in the reviewed literature.
Anticancer Activity Research
The anticancer potential of thiourea derivatives has been a subject of considerable scientific interest. While specific data on the cytotoxicity of this compound is not extensively documented in publicly available research, studies on analogous compounds and related heterocyclic structures provide insight into the potential activity of this molecule.
In Vitro Cytotoxicity Against Human Cancer Cell Lines (e.g., HepG2, HCT116, MCF-7, A549)
Direct cytotoxicity data, such as IC₅₀ values for this compound against common human cancer cell lines, is limited. However, the broader class of thiourea and thiazole (B1198619) derivatives has demonstrated notable cytotoxic effects. For instance, various novel thiazolylhydrazonothiazoles have shown encouraging activity against colon carcinoma (HCT-116), liver carcinoma (HepG2), and breast carcinoma (MDA-MB-231) cell lines. nih.gov
Studies on other heterocyclic scaffolds also underscore the potential of such compounds. A synthesized benzimidazole (B57391) derivative, for example, exhibited significant, dose-dependent cytotoxic effects against lung carcinoma (A549), breast carcinoma (MCF-7), liver carcinoma (HepG2), and colorectal carcinoma (DLD-1) cell lines. jksus.org This compound showed particularly high cytotoxic activity against A549 and HepG2 cells, with IC₅₀ values of 15.80 µM and 15.58 µM, respectively. jksus.org Similarly, certain 4-thiazolidinone (B1220212) derivatives have been identified as potent cytotoxic agents against the MBA-MB-231 breast cancer cell line. nih.gov
The data below represents findings for related heterocyclic compounds, illustrating the general anticancer potential of these structural classes.
Interactive Data Table: Cytotoxicity of Related Heterocyclic Compounds You can sort the data by clicking on the table headers.
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Benzimidazole Derivative (se-182) | HepG2 | 15.58 | jksus.org |
| Benzimidazole Derivative (se-182) | A549 | 15.80 | jksus.org |
| Cisplatin (Reference) | HepG2 | 37.32 | jksus.org |
| Quinazoline-Thiazolidinone Hybrid | MCF-7 | 1.94 (µg/mL) | nih.gov |
| Thiazole-Thiazolidinone Hybrid (4) | MCF-7 | 0.31 | nih.gov |
| Thiazole-Thiazolidinone Hybrid (5) | MCF-7 | 0.30 | nih.gov |
| Sulfanilamide-Thiazolidinone Hybrid | MDA-MB-231 | 17.45 | nih.gov |
Mechanisms of Anticancer Action (e.g., enzyme inhibition, DNA interaction)
The mechanisms through which thiourea derivatives exert their anticancer effects are multifaceted. A primary proposed mechanism involves the interaction of the thiourea moiety with biological macromolecules. The ability of the sulfur and nitrogen atoms in the thiourea core to act as hydrogen bond donors and acceptors allows these compounds to bind to the active sites of enzymes, potentially inhibiting pathways crucial for cancer cell proliferation.
For related compounds, such as imidazo[2,1-b] nih.govnih.gov-thiadiazole derivatives, anticancer activity is a significant area of study, suggesting that the heterocyclic nature of these molecules is key to their function. researchgate.net In some cases, the mechanism involves the inhibition of specific enzymes like receptor tyrosine kinases (e.g., EGFR, VEGFR2), which are critical for tumor growth and angiogenesis. nih.gov Molecular docking studies on thiazolylhydrazonothiazoles, for example, suggest that these compounds can bind effectively within the ATP-binding site of the EGFR tyrosine kinase, blocking its signaling pathway and thus inhibiting cancer cell growth. nih.gov Other related compounds have been found to disrupt the F-actin assembly, leading to an inhibition of cancer cell migration, or to induce the collapse of the mitochondrial membrane potential, increasing reactive oxygen species (ROS) and triggering apoptosis. nih.gov
Analgesic and Anti-inflammatory Properties
The N-aroylthiourea scaffold is recognized for its potential analgesic and anti-inflammatory activities. Research on a close structural analogue, 1-allyl-3-(2-chlorobenzoyl)thiourea, has demonstrated notable analgesic effects. This suggests that the N-allyl-N'-(chlorobenzoyl)thiourea structure is a promising pharmacophore for pain management. Similarly, studies on salicylaldehyde (B1680747) 4-chlorobenzoyl hydrazone, which shares the 4-chlorobenzoyl moiety, have shown significant inhibition of acetic acid-induced writhing in animal models, indicating peripheral anti-nociceptive activity. nih.gov This compound also displayed an expressive anti-inflammatory profile, with levels of inhibition in zymosan-induced peritonitis comparable or superior to the standard drug, indomethacin. nih.gov
The mechanism for these effects is often linked to the inhibition of enzymes in the inflammatory cascade, such as cyclooxygenase (COX). nih.gov Anti-inflammatory drugs often work by halting the synthesis of prostaglandins, which are key mediators of both pain and inflammation. nih.gov
Data Table: Analgesic and Anti-inflammatory Activity of Related Compounds
| Compound | Biological Activity | Model/Assay | Finding | Reference |
| 1-allyl-3-(2-chlorobenzoyl)thiourea | Analgesic | Writhing Test (mice) | Showed good analgesic activity | N/A |
| Salicylaldehyde 4-chlorobenzoyl hydrazone | Anti-nociceptive | Acetic acid-induced writhing | Significantly inhibited writhing response | nih.gov |
| Salicylaldehyde 4-chlorobenzoyl hydrazone | Anti-inflammatory | Zymosan-induced peritonitis | Inhibition comparable to indomethacin | nih.gov |
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for designing more potent and selective therapeutic agents.
Influence of Substituents on Biological Potency and Selectivity
The biological activity of N-aroylthiourea derivatives is highly dependent on the nature and position of substituents on the aromatic ring and the N-allyl group.
Halogen Substituents: The presence of a chlorine atom on the benzoyl ring is a critical feature. Halogen substituents can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic character. nih.gov The 4-chloro substituent, being an electron-withdrawing group, can enhance the compound's ability to interact with biological targets. In some series of compounds, the presence of a 4-chlorophenyl group has been found to be synergistic with other parts of the molecule, leading to high cytotoxic activity.
Aromatic Ring Position: The substitution pattern on the phenyl ring is crucial. SAR studies on related compounds often reveal that the position of a substituent (ortho, meta, or para) can dramatically alter biological activity. For instance, in a series of 2-amino-3-aroyl-thiophenes, substitutions at the 4-position of a 4-chlorobenzoyl system were explored to determine the impact on activity at the A1 adenosine (B11128) receptor. nih.gov
Role of the Thiourea Pharmacophore and its Electron-Rich Characteristics in Biological Interactions
The thiourea core (-NH-C(=S)-NH-) is a key pharmacophore, acting as a versatile scaffold that connects the allyl and 4-chlorobenzoyl moieties. Its biological significance is rooted in its structural and electronic properties.
Hydrogen Bonding: The thiourea unit contains both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (the thione sulfur atom, C=S). This allows it to form multiple hydrogen bonds with amino acid residues in the active sites of enzymes and receptors, leading to potent inhibition or modulation of their function.
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to thiourea (B124793) derivatives to predict their molecular geometry and properties.
While specific DFT studies for N-allyl-N'-(4-chlorobenzoyl)thiourea are not extensively documented in publicly available literature, the methodology is well-established for analogous compounds. For instance, studies on similar N-benzoyl-N'-phenylthiourea derivatives utilize DFT methods, such as B3LYP, to determine stable conformers and their energies. scispace.com Such calculations are used to predict bond parameters and harmonic vibrations, which often show good agreement with experimental data obtained from X-ray crystallography and FT-IR spectroscopy. The optimized geometry typically corresponds to the most stable conformation, a stability often attributed to the formation of intramolecular hydrogen bonds. scispace.com The electronic structure analysis helps in understanding the reactivity and potential interaction sites of the molecule.
Conformational analysis of thiourea derivatives is crucial as the molecule's three-dimensional shape dictates its biological activity. For related benzoylthiourea (B1224501) compounds, minimum energy conformations are calculated as a function of key torsion angles to identify the most stable structures. scispace.com This process reveals that for many disubstituted thioureas, configurations described as cis-trans (CT) and trans-trans (TT) can coexist as low-energy conformers. scispace.com
Energy minimization is a standard and critical preliminary step in molecular modeling, particularly for molecular docking simulations. For this compound, energy minimization is performed to achieve a stable three-dimensional structure before attempting to predict its interaction with a biological target. nih.gov
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to forecast the binding mode and affinity of ligands like this compound to the active sites of protein targets.
This compound and related compounds have been investigated as potential inhibitors for a variety of protein targets implicated in disease.
DNA Gyrase: In a study targeting the DNA gyrase subunit B receptor (PDB: 1KZN), this compound demonstrated good interaction potential, suggesting a basis for antibacterial activity. nih.govresearchgate.netnih.gov
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in anti-angiogenic cancer therapy. While direct docking studies for this compound are not specified, numerous thiourea and quinazoline (B50416) derivatives have been docked into the VEGFR-2 active site to predict their inhibitory mechanism. nih.govsemanticscholar.orgdntb.gov.uarsc.org These studies often show crucial interactions with hinge region residues.
EGFR: The Epidermal Growth Factor Receptor (EGFR) is another important target in oncology. Docking studies of similar quinazoline and thiazole (B1198619) derivatives into the EGFR active site (e.g., PDB ID: 1M17) help elucidate binding patterns that are often compared to known inhibitors like erlotinib. mdpi.comsioc-journal.cnnih.gov
COX-2: Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway. Molecular docking is used to explore how potential inhibitors bind within the COX-2 active site, with key interactions often noted with residues like TYR 385 and SER 530. nih.govnih.gov
DHFR: Dihydrofolate reductase (DHFR) is a target for antimicrobial and anticancer agents. Docking of inhibitors into the DHFR active site reveals the importance of hydrophobic contacts with residues such as Leu 22 and Phe 31 for binding affinity. nih.gov
PTR1: There is no specific information available in the provided search results regarding the molecular docking of this compound against PTR1 (Pteridine Reductase 1).
Docking simulations provide quantitative estimates of binding affinity, such as docking scores or Rerank Scores, and identify specific amino acid residues involved in the interaction.
For this compound (referred to as Cpd 4), a molecular docking study against the DNA gyrase subunit B receptor (PDB: 1KZN) yielded a Rerank Score, a measure of binding affinity. nih.govresearchgate.net The interactions typically involve hydrogen bonds and hydrophobic contacts with the amino acid residues in the binding pocket. The presence of electron-withdrawing groups, such as the chlorine atom on the phenyl ring, is noted to contribute positively to the interaction with target proteins. nih.gov
| Compound | Target Protein (PDB ID) | Rerank Score | Key Interactions Noted |
|---|---|---|---|
| This compound | DNA Gyrase Subunit B (1KZN) | -86.8166 | Good affinity to the receptor compared to standards. nih.govnih.gov |
| 1-allyl-3-(3-chlorobenzoyl)thiourea | DNA Gyrase Subunit B (1KZN) | -91.2304 | Best binding affinity among tested analogs. nih.govresearchgate.netnih.gov |
| Clorobiocin (Standard) | DNA Gyrase Subunit B (1KZN) | -84.5126 | Standard inhibitor. nih.gov |
| Ciprofloxacin (Standard) | DNA Gyrase Subunit B (1KZN) | -58.4239 | Standard antibiotic. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.
Although a specific QSAR model for this compound has not been detailed, the principles of QSAR are widely applied to series of related compounds to guide drug design. nih.gov A QSAR study involves calculating various molecular descriptors (e.g., lipophilic, electronic, steric) for a series of compounds and correlating them with their experimentally determined biological activities, such as IC₅₀ values. nih.govresearchgate.net
For classes of compounds like thiazolidine-4-ones, which share some structural features with thiourea derivatives, QSAR models have been successfully developed. nih.gov These models often show that descriptors related to polarizability, electronegativity, and surface area have a positive correlation with activity. nih.gov Such models can be used to predict the activity of newly designed compounds and to understand which structural features are most important for the desired biological effect. nih.govnih.gov
Development of Predictive Models for Biological Activity
The development of predictive models for biological activity, often through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern computational drug design. nih.govresearchgate.net These models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For thiourea derivatives, including this compound, QSAR models can predict activities such as enzyme inhibition or antimicrobial efficacy, thereby prioritizing the synthesis of the most promising candidates.
The process of developing a predictive model involves several key steps. Initially, a dataset of compounds with known biological activities is compiled. The three-dimensional structures of these molecules are then generated and optimized using computational methods like Density Functional Theory (DFT). researchgate.net Subsequently, a wide range of molecular descriptors, which are numerical representations of the chemical information encoded within a molecule, are calculated. researchgate.netresearchgate.net
Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like artificial neural networks (ANN), are then employed to build a mathematical equation that relates the descriptors to the biological activity. nih.govnih.gov The predictive power of the resulting model is rigorously validated using both internal and external sets of compounds to ensure its robustness and generalizability. nih.govnih.gov
While specific QSAR models for this compound are not extensively documented in publicly available literature, studies on analogous benzoylthiourea derivatives have successfully employed these techniques. For instance, QSAR models for other thiourea series have revealed that descriptors related to electronic properties, hydrophobicity, and molecular size are often critical for their biological function. researchgate.netnih.gov Such models provide a framework for predicting the activity of novel derivatives of this compound.
Identification of Key Physicochemical Parameters and Molecular Descriptors
The identification of key physicochemical parameters and molecular descriptors is fundamental to understanding the mechanism of action and for optimizing the biological activity of a compound. researchgate.netnih.gov These descriptors can be broadly categorized based on their dimensionality (1D, 2D, 3D, etc.) and the type of information they encode (e.g., electronic, steric, hydrophobic, topological). wiley.com
For this compound, several key descriptors are likely to influence its biological activity, based on studies of related thiourea compounds:
Electronic Descriptors: These parameters describe the electronic distribution within the molecule. Key examples include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of molecular stability and reactivity.
Dipole Moment: This descriptor quantifies the polarity of the molecule, which can influence its solubility and ability to interact with polar biological targets.
Mulliken Charges: These provide an estimation of the partial atomic charges, highlighting regions of the molecule that are electron-rich or electron-deficient and thus prone to electrostatic interactions.
Hydrophobic Descriptors:
LogP (Octanol-Water Partition Coefficient): This is a measure of the molecule's lipophilicity, which is crucial for its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.
Steric and Topological Descriptors:
Molecular Weight (MW): A fundamental descriptor related to the size of the molecule.
Molar Refractivity (MR): This descriptor is related to the volume of the molecule and its polarizability. researchgate.net
Topological Polar Surface Area (TPSA): TPSA is the sum of the surfaces of polar atoms in a molecule and is a good predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration. researchgate.net
The table below provides a hypothetical illustration of the types of molecular descriptors that would be calculated for this compound in a typical computational study. The values are for illustrative purposes to demonstrate the nature of these parameters.
| Descriptor Category | Descriptor Name | Hypothetical Value | Significance in Biological Activity Prediction |
| Electronic | HOMO Energy | -6.5 eV | Relates to electron-donating ability and interaction with electron-deficient sites. |
| LUMO Energy | -1.2 eV | Relates to electron-accepting ability and interaction with electron-rich sites. | |
| Dipole Moment | 4.5 D | Influences solubility and electrostatic interactions with biological targets. | |
| Hydrophobic | LogP | 3.8 | Indicates lipophilicity, affecting membrane permeability and hydrophobic interactions. |
| Steric/Topological | Molecular Weight | 226.73 g/mol | Basic parameter influencing size-limited binding and transport. |
| Molar Refractivity | 65.4 cm³/mol | Relates to molecular volume and polarizability, affecting binding affinity. | |
| TPSA | 55.1 Ų | Predicts transport properties and potential for hydrogen bonding. |
By analyzing the correlation of these and other descriptors with the biological activity of a series of related compounds, researchers can identify the key molecular features that govern the desired biological effect. This knowledge is then used to guide the design of new this compound derivatives with improved potency and a more favorable pharmacological profile.
Emerging Applications and Future Research Directions
Catalytic Applications (e.g., Suzuki-Miyaura Cross-Coupling Reactions)
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between organoboron compounds and organic halides catalyzed by a palladium complex. The efficiency and selectivity of this reaction are highly dependent on the ligands attached to the palladium center.
While N-allyl-N'-(4-chlorobenzoyl)thiourea itself has not been explicitly reported as a ligand in Suzuki-Miyaura reactions, its constituent parts suggest significant potential. Thiourea (B124793) derivatives, containing soft sulfur and nitrogen donor atoms, can coordinate with transition metals like palladium. nih.gov These atoms can influence the electronic properties and stability of the catalyst. For instance, N-heterocyclic carbene (NHC) ligands, which are highly effective in Suzuki-Miyaura couplings, are often used in palladium precatalysts of the [Pd(NHC)(allyl)Cl] type. nih.gov In these systems, the allyl group plays a role in the catalyst's activation cycle. biointerfaceresearch.com
Furthermore, the development of new air-stable palladium catalysts with specialized phosphine (B1218219) ligands has been shown to be effective for coupling heteroaryl chlorides, which can be challenging substrates. organic-chemistry.orgresearchgate.net The ability of thiourea-based ligands to act as organocatalysts is also an area of growing interest. nih.gov This suggests a plausible future research direction would be to synthesize palladium complexes of this compound and evaluate their catalytic activity in cross-coupling reactions.
Table 1: Key Components in Modern Suzuki-Miyaura Catalysis
| Component | Role | Relevance to this compound |
| Palladium | Catalytic metal center | The target metal for ligand coordination. |
| Ligand | Stabilizes the metal center and modulates its reactivity. clockss.org | The thiourea moiety (S, N, O donors) could act as a ligand. nih.gov |
| Allyl Group | Often part of a precatalyst, facilitating the formation of the active Pd(0) species. nih.govbiointerfaceresearch.com | The compound's allyl group could participate in catalyst activation. |
| Aryl Halide | A coupling partner. | The 4-chlorobenzoyl group is a type of aryl halide moiety. |
| Organoboron Reagent | The second coupling partner. nih.gov | The reaction would form a new C-C bond with this reagent. |
Analytical Chemistry Reagents and Extraction Agents
Acylthioureas have been recognized as excellent and selective complexing agents for a variety of heavy and noble metal ions. iaea.org Their ability to form stable chelates through the sulfur and oxygen donor atoms makes them highly suitable for applications in solvent extraction and as reagents in analytical chemistry. iaea.orgtandfonline.com This property is valuable for separating metal ions from waste water or industrial process solutions. google.com
The N-acylthiourea scaffold has been specifically investigated for its utility in creating potentiometric sensors for heavy metals and as chemosensors for anions. mdpi.com The selectivity of these ligands can be tuned by altering the substituents on the thiourea backbone.
Future research could systematically evaluate this compound as an extraction agent for specific metal ions. Studies would involve determining its binding affinity and selectivity for ions such as lead (Pb²⁺), mercury (Hg²⁺), cadmium (Cd²⁺), silver (Ag⁺), and palladium (Pd²⁺). Its performance could be quantified through distribution coefficients and separation factors in various solvent systems.
Table 2: Documented Metal Extraction Applications of Thiourea Derivatives
| Application | Target Metals | Mechanism | Reference |
| Solvent Extraction | Heavy Metals | Complexation/Chelation | iaea.orgtandfonline.com |
| Precipitation | Heavy Metals | Formation of insoluble metal-thiourea complexes | google.com |
| Potentiometric Sensors | Heavy Metals | Selective binding leading to a measurable potential change | mdpi.com |
| Naked-eye Detection | Various Metal Ions | Colorimetric change upon complexation | nih.gov |
Role in Materials Science (e.g., Conductive Films)
Thiourea derivatives are versatile building blocks in materials science, finding use as precursors for polymers, antioxidants, and thermal stabilizers. nih.gov The incorporation of thiourea moieties into polymer chains can enhance material performance and stability.
A particularly interesting avenue is the development of conductive materials. While research into this compound for this purpose is not yet published, a study on a related compound, N-([4-(aminophenylethynyl)toluene]-N'-(cinnamoyl)thiourea), has demonstrated its potential for forming a single-molecule conductive film. researchgate.net The combination of a conjugated system and the thiourea group in that molecule facilitates its electrical properties. Given that conjugated polymers are at the forefront of organic electronics, exploring the polymerization of this compound or its integration into polymer backbones could lead to novel materials. nih.gov The allyl group, in particular, is amenable to polymerization reactions.
Exploration of this compound as a Precursor for Novel Heterocyclic Compounds
One of the most established applications of thioureas is their role as versatile intermediates in the synthesis of heterocyclic compounds. nih.govnih.gov The acylthiourea scaffold is a key starting material for building important five- and six-membered ring systems.
Notably, thioureas are classical reagents in the Hantzsch thiazole (B1198619) synthesis, where they react with α-haloketones to form the thiazole ring. researchgate.netorganic-chemistry.orgbepls.com Research has specifically demonstrated that allyl thioureas can be cyclized to form thiazole derivatives. researchgate.net A study on the synthesis of thiazoles from various allyl thioureas successfully used 1-allyl-3-(4-chlorophenyl)thiourea, a very close structural analog of the title compound. researchgate.net This strongly suggests that this compound would undergo similar cyclization reactions, for instance, with α-bromo ketones, to yield substituted N-allyl-thiazolium salts or related thiazole structures. The presence of both the allyl group and the acylthiourea core provides multiple reactive sites for designing complex cyclization strategies.
Table 3: Heterocycles Synthesized from Thiourea Precursors
| Heterocycle Class | Synthetic Method | Key Reactants | Reference |
| Thiazoles | Hantzsch Synthesis | Thiourea + α-Haloketone | researchgate.netorganic-chemistry.orgresearchgate.net |
| Pyrimidines | Cyclocondensation | Thiourea + 1,3-Dicarbonyl compound | nih.gov |
| 1,2,4-Triazines | Cyclocondensation | Thiourea derivative + α-Dicarbonyl compound | nih.gov |
| Thiazolidinones | Cyclization | Acylthiourea derivative | nih.gov |
Multi-Targeting Approaches in Drug Design
The development of drugs that can modulate multiple biological targets simultaneously is a promising strategy to combat complex diseases like cancer and overcome drug resistance. nih.gov The thiourea scaffold has been identified as a valuable building block for designing multi-target agents. biointerfaceresearch.com For example, compounds incorporating a urea (B33335) or thiourea moiety have been designed as dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Programmed Death-Ligand 1 (PD-L1), two key targets in cancer therapy. nih.gov
Acylthioureas are known to inhibit a wide range of enzymes, including proteases, α-amylase, and histone deacetylases (HDACs). nih.govrsc.orgresearchgate.net The ability of the acylthiourea functionality to act as a zinc-binding group makes it a candidate for designing new HDAC inhibitors. researchgate.net Given this documented polypharmacology, this compound could be investigated as a lead compound in a multi-target drug discovery program. Its potential to interact with various enzyme classes makes it an attractive candidate for further derivatization and optimization. biointerfaceresearch.com
Advanced Mechanistic Studies of Biological Interactions
Understanding how a molecule interacts with its biological targets at an atomic level is crucial for rational drug design. The mechanism of action for many biologically active thiourea derivatives involves their ability to bind to the active sites of enzymes, often through hydrogen bonds and coordination with metal cofactors. researchgate.net
For this compound, future research should focus on advanced mechanistic studies to elucidate its specific interactions. Computational methods such as molecular docking and molecular dynamics (MD) simulations can predict the binding modes and affinities of the compound with various target proteins, such as kinases, proteases, or HDACs. biointerfaceresearch.comnih.gov These in silico studies can provide a structural hypothesis for its biological activity. For example, docking studies on other acylthioureas have successfully predicted their binding poses within the active sites of enzymes like VEGFR-2, identifying key hydrogen bonds and hydrophobic interactions. biointerfaceresearch.com Such computational insights would guide the synthesis of more potent and selective analogs, accelerating the drug discovery process.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
